2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield (Lan, Zheng, & Wang, 2019).
Molecular Structure Analysis
X-ray crystallography reveals that molecules like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consist of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar (Lan et al., 2019).
Chemical Reactions and Properties
Studies of derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, show that these compounds can exhibit various photoreactions, such as excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer (Vetokhina et al., 2012).
Physical Properties Analysis
Compounds like 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its complexes exhibit various coordination geometries and supramolecular networks through hydrogen bonding and weak molecular interactions, as revealed in their crystalline architectures (Zhu, Xing, Yang, & Li, 2014).
Chemical Properties Analysis
The chemical behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives in reactions, such as those with [PdClMe(COD)], is complex and results in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography. These complexes have shown low catalytic activity in reactions like ethylene oligomerization (Ojwach, Guzei, & Darkwa, 2009).
Scientific Research Applications
1. Application in Drug Design
- Summary of the Application: The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” has been synthesized and structurally characterized. It has attracted much research attention in the field of drug design because of its varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
- Methods of Application: The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone. The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
- Results or Outcomes: The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
2. Application in Catalysis
- Summary of the Application: Pyrazole-based ligands, including “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine. For evaluating the catalytic activity, the experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results or Outcomes: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Heterocyclic compounds such as thiazoles and pyrazoles have been shown to possess varied biological activities, suggesting potential for future research and development in the field of drug design . The incorporation of different heterocyclic systems into a single molecule to form fused hybrids could offer access to new chemical entities with enhanced activities in comparison with their parent rings alone .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJACDPPPOAZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350338 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
21018-71-3 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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